Triplex Thermal Stability: 5-Bromo-2'-O-methyluridine Increases Melting Temperature by 14°C Relative to 2'-O-Methyluridine
In a direct head-to-head comparison using thermal denaturation analysis, oligonucleotides containing 5-bromo-2'-O-methyluridine (BUm) form significantly more stable triplexes than those containing unmodified 2'-O-methyluridine (Um). The study examined triplex formation with dA16(A) and 5'-d(C2A16C2)-5'-d(G2T16G2) (D) targets. The BUm-containing triplex exhibited a melting temperature of 48°C, compared to 34°C for the Um-containing triplex—a quantified difference of +14°C in thermal stability [1].
| Evidence Dimension | Triplex melting temperature (Tm) |
|---|---|
| Target Compound Data | Tm = 48°C (with dA16(A) target); Tm = 30°C (with D duplex target) |
| Comparator Or Baseline | 2'-O-Methyluridine (Um): Tm = 34°C (with dA16(A) target); Tm = 22°C (with D duplex target) |
| Quantified Difference | ΔTm = +14°C (dA16 target); ΔTm = +8°C (D duplex target) |
| Conditions | UV thermal denaturation spectroscopy; triplex formed with dA16(A) or 5'-d(C2A16C2)-5'-d(G2T16G2) targets in aqueous buffer |
Why This Matters
The +14°C increase in triplex melting temperature directly translates to greater target occupancy at physiological temperatures, enabling more robust antisense or antigene oligonucleotide design with reduced off-target dissociation.
- [1] Ono A, Kan LS. Triplex Formation of Oligonucleotides Containing 2′-O-Methyluridine, 5-Bromo-2′-O-Methyluridine and 2′-O-Methycytidine. Journal of the Chinese Chemical Society. 1994;41(6):857-864. DOI:10.1002/jccs.199400119 View Source
